

A Comparative Guide to DFT Functionals for Fulminic Acid Calculations

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Compound of Interest

Compound Name: *Fulminic acid*

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For Researchers, Scientists, and Drug Development Professionals

Fulminic acid (HCNO) is a molecule of significant historical and chemical interest.^[1] Its unique quasilinear/quasibent nature presents a considerable challenge for computational chemistry methods, making it an excellent benchmark for evaluating the performance of Density Functional Theory (DFT) functionals.^{[1][2][3]} This guide provides an objective comparison of various DFT functionals for calculations on **fulminic acid**, supported by experimental and high-level computational data.

The Challenge of Modeling Fulminic Acid

The equilibrium structure and vibrational frequencies of **fulminic acid** are highly sensitive to the chosen computational method, including both the orbital basis set and the electron correlation method.^{[1][2]} The molecule has an extremely flat H–C–N bending potential, which is often misrepresented by many DFT functionals.^{[4][5][6]} This leads to difficulties in determining whether the equilibrium structure is linear or bent.^{[1][4][7]} High-accuracy coupled-cluster calculations, specifically AE-CCSDTQ(P)/CBS + MVD1, have established a linear equilibrium structure for **fulminic acid**, providing a reliable benchmark for evaluating DFT methods.^[8]

Data Presentation: Performance of DFT Functionals

The following tables summarize the performance of a selection of DFT functionals in predicting key properties of **fulminic acid**. The data is compared against high-accuracy reference values.

The selection of functionals aims to represent different rungs of "Jacob's Ladder" of DFT approximations.

Table 1: Geometric Parameters of **Fulminic Acid**

Functional	r(C-H) (Å)	r(C-N) (Å)	r(N-O) (Å)	∠(H-C-N) (°)
Reference	1.064	1.163	1.200	180.0
B3LYP	Data not available in snippets	Data not available in snippets	Data not available in snippets	178.8 (with D3/def2-TZVP) [1]
B3LYP-D3BJ	Data not available in snippets	Data not available in snippets	Data not available in snippets	Linear[1]
M06-2X	Data not available in snippets	Data not available in snippets	Data not available in snippets	Linear[1]
SOGGA11	RMSD = 0.0086 Å			
τ-HCTH	RMSD = 0.0088 Å			
TPSSh	RMSD = 0.0054 Å			
DSD-PBEP86	RMSD = 0.0032 Å			

Root-mean-square deviations (RMSDs) for bond distances are from a study evaluating 52 functionals.[9]

Table 2: Harmonic Vibrational Frequencies of **Fulminic Acid** (cm⁻¹)

Functional	ω_1 (C-H str)	ω_2 (C-N str)	ω_3 (N-O str)	ω_4 (C-N-O bend)	ω_5 (H-C-N bend)
Reference	3537.4	2301.6	1258.4	537.7	341.3
B3LYP	Data not available in snippets	241[1]			
B3LYP-D3BJ	Data not available in snippets	268[1]			
M06-2X	Data not available in snippets	398[1]			

Table 3: Energetic Properties of Fulminic Acid

Functional	HCN-O Dissociation Energy (kcal/mol)	Barrier to Linearity (kcal/mol)
Reference	-2.5	0.0
Various Functionals	High-ranking DFT functionals produce the smallest errors.[1][7][9]	Many functionals incorrectly predict a bent structure.[1][4][7]

A comprehensive study of 473 DFT functionals revealed that while higher-ranking functionals often perform better for energetic properties like dissociation energy, lower-rung functionals can provide more accurate predictions for geometric parameters and vibrational frequencies.[1][4][9] This highlights the inconsistent performance of the DFT ladder for this challenging molecule.[1][7][10]

Experimental and Computational Protocols

The benchmark data presented here is derived from a comprehensive study that utilized a wide array of DFT functionals.[1][4][6] The general workflow for such a computational benchmarking

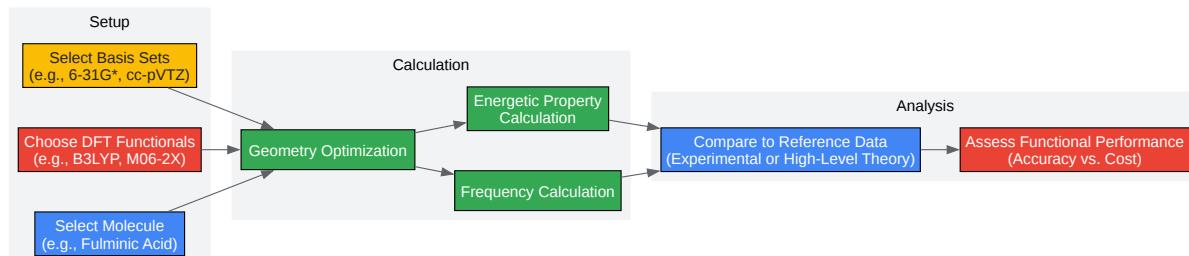
study is outlined below.

Computational Methodology:

- Software: Quantum chemistry packages such as Psi4 and Q-Chem are commonly used for these calculations.[\[7\]](#)
- Basis Sets: A variety of basis sets are employed to assess their impact on the results. Common choices include Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVQZ).[\[1\]](#)[\[9\]](#)[\[11\]](#) For the reference calculations, the cc-pVXZ (X = 2–6) and cc-pCVXZ (X = 2–5) series of basis sets were used to approach the complete basis set (CBS) limit.[\[1\]](#)
- Functionals: A vast number of DFT functionals across all rungs of Jacob's Ladder (LDA, GGA, meta-GGA, hybrid, and double-hybrid) are typically evaluated.[\[1\]](#)
- Geometry Optimization: For each functional, geometry optimizations are performed starting from both bent and linear initial structures to locate the true minimum energy conformation.[\[8\]](#)
- Frequency Calculations: Harmonic vibrational frequencies are calculated at the optimized geometries to confirm them as true minima (no imaginary frequencies) and for comparison with experimental or high-level theoretical data.[\[1\]](#)
- Reference Method: The high-accuracy reference data for geometry and vibrational frequencies were obtained using the AE-CCSDTQ(P)/CBS + MVD1 method, which is considered to be highly accurate for this system.[\[8\]](#)

Visualization of the Benchmarking Workflow

The following diagram illustrates the typical workflow for benchmarking DFT functionals for a specific molecule like **fulminic acid**.



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Caption: Workflow for benchmarking DFT functionals.

Conclusion

The calculation of **fulminic acid** properties is a stringent test for modern DFT functionals. The available data indicates that there is no single "best" functional that accurately predicts all properties simultaneously. Higher-rung functionals may be more suitable for energetic calculations, while lower-rung functionals can sometimes provide better results for geometries and vibrational frequencies. Researchers should carefully consider the specific properties of interest when selecting a DFT functional for studies involving **fulminic acid** or molecules with similar electronic complexities. The addition of dispersion corrections can also influence the results and should be considered.[1][4]

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